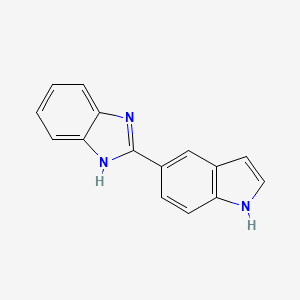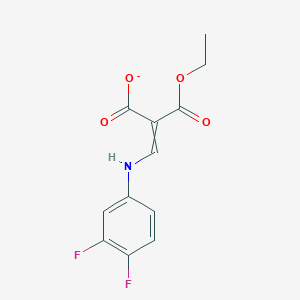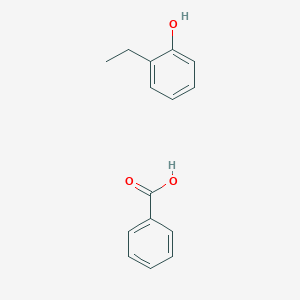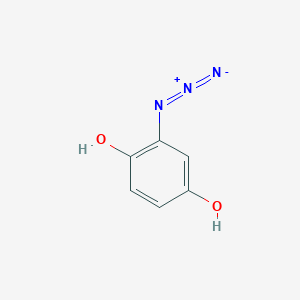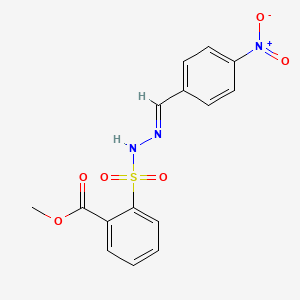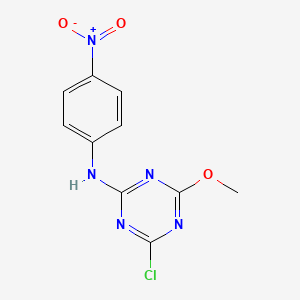
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with 4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Reduction: 4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine.
Oxidation: 4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms. The compound may also inhibit certain enzymes, leading to the disruption of essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazine: Lacks the nitrophenyl group, making it less effective in certain applications.
4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine: A reduced form of the compound with different chemical properties.
4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: An oxidized form with distinct reactivity.
Uniqueness
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
147846-02-4 |
|---|---|
Molekularformel |
C10H8ClN5O3 |
Molekulargewicht |
281.65 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H8ClN5O3/c1-19-10-14-8(11)13-9(15-10)12-6-2-4-7(5-3-6)16(17)18/h2-5H,1H3,(H,12,13,14,15) |
InChI-Schlüssel |
XODKSZPESUULMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


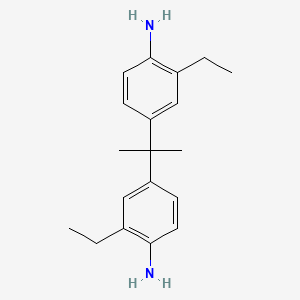
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

